

# Application Note: Spectrophotometric Determination of Cobalt Using 1-Nitroso-2-Naphthol

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## Compound of Interest

Compound Name: 1-Nitro-2-naphthol

Cat. No.: B1581586

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## Introduction

Cobalt is an essential trace element vital for various biological processes, including its role as a central component of vitamin B12.[1] However, exposure to high levels of cobalt can be toxic, leading to a range of health issues.[1] Therefore, the accurate and sensitive determination of cobalt concentrations in various samples, including environmental and pharmaceutical materials, is of significant importance. Spectrophotometry offers a rapid, cost-effective, and accessible analytical method for this purpose. 1-Nitroso-2-naphthol is a well-established chelating agent that reacts with cobalt(II) ions to form a stable, colored complex, which can be quantified using a spectrophotometer.[1][2] This application note provides a detailed protocol for the spectrophotometric determination of cobalt using 1-nitroso-2-naphthol, including a modern approach utilizing a micellar medium to enhance sensitivity and reduce the use of hazardous organic solvents.[1][2]

## Principle

In this method, cobalt(II) ions react with 1-nitroso-2-naphthol in a slightly acidic medium (pH 5.0) to form a green-colored tris(1-nitroso-2-naphtholato) cobalt(III) complex.[1][2] The ligand, 1-nitroso-2-naphthol, facilitates the oxidation of Co(II) to Co(III) during the complexation. The reaction stoichiometry between cobalt and 1-nitroso-2-naphthol is 1:3.[1] The intensity of the color of the resulting complex is directly proportional to the concentration of cobalt in the sample and is measured spectrophotometrically at the wavelength of maximum absorbance

( $\lambda_{\text{max}}$ ), which is approximately 436.2 nm.[1] The use of an anionic surfactant, such as sodium dodecyl sulphate (SDS), creates a micellar medium that enhances the solubility of the complex, thereby increasing the sensitivity and molar absorptivity of the method while eliminating the need for traditional solvent extraction steps.[1][2]

## Experimental Protocols

### 1. Preparation of Reagents

- **Standard Cobalt(II) Stock Solution (1000  $\mu\text{g/mL}$ ):** Accurately weigh 4.93 g of cobalt(II) nitrate hexahydrate ( $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ) and dissolve it in deionized water. Transfer the solution to a 1-liter volumetric flask and dilute to the mark with deionized water.[1]
- **Working Standard Cobalt(II) Solutions:** Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.
- **1-Nitroso-2-naphthol (NNPh) Reagent Solution (1500  $\mu\text{g/mL}$ ):** Dissolve 75 mg of 1-nitroso-2-naphthol in a minimal volume of 1.0% SDS solution and then dilute to 50 mL with the same SDS solution in a volumetric flask.[1]
- **Sodium Dodecyl Sulphate (SDS) Solution (1.0% w/v):** Dissolve 1.0 g of SDS in 100 mL of deionized water.[1]
- **Buffer Solution (pH 5.0):** Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.0.

### 2. Instrumentation

- A UV-Vis spectrophotometer with a 10-mm path length quartz cuvette is required for absorbance measurements.[1]
- A pH meter for adjusting the pH of the solutions.[1]

### 3. Calibration Curve Procedure

- Into a series of 10 mL volumetric flasks, add aliquots of the working standard cobalt(II) solutions to cover the concentration range of 0.12-4.0  $\mu\text{g/mL}$ . [1]

- To each flask, add 2.0 mL of the pH 5.0 buffer solution.[1]
- Add 2.0 mL of the 1.0% SDS solution.[1]
- Add an appropriate volume of the 1-nitroso-2-naphthol reagent solution (e.g., ensuring a molar excess).
- Dilute the solutions to the 10 mL mark with deionized water and mix well.
- Allow the solutions to stand for at least 5 minutes for complete color development. The complex is reported to be stable for up to 24 hours.[1]
- Measure the absorbance of each standard solution at 436.2 nm against a reagent blank prepared in the same manner but without the cobalt standard.[1]
- Plot a calibration curve of absorbance versus cobalt concentration.

#### 4. Sample Analysis Procedure

- Take a suitable aliquot of the sample solution (pre-treated if necessary to remove interferences) in a 10 mL volumetric flask.
- Follow steps 2-7 of the calibration curve procedure.
- Determine the concentration of cobalt in the sample from the calibration curve.

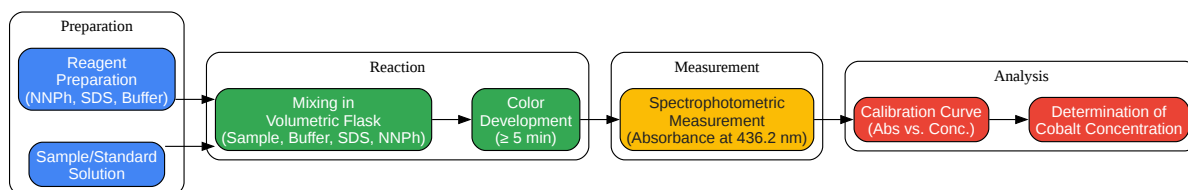
## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of cobalt using 1-nitroso-2-naphthol in a micellar medium.

Parameter	Value	Reference
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	436.2 nm	[1]
Molar Absorptivity ( $\epsilon$ )	$2.05 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[1]
Sandell's Sensitivity	$3.49 \text{ ng cm}^{-2}$	[1]
Linear Calibration Range	0.12 - 4.0 $\mu\text{g/mL}$	[1]
Detection Limit	0.12 $\mu\text{g/mL}$	[1]
Stoichiometry (Co:1-Nitroso-2-naphthol)	1:3	[1]
Optimal pH	5.0	[1]
Correlation Coefficient ( $r^2$ )	0.999	[1]

## Visualizations

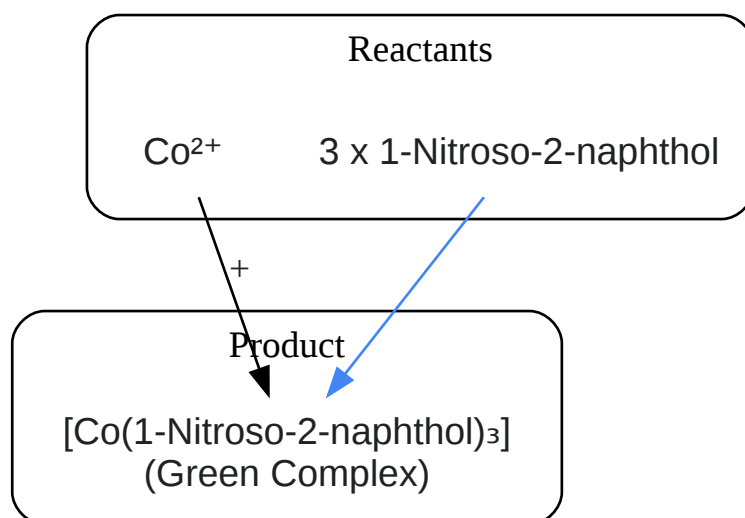
### Experimental Workflow



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Caption: Experimental workflow for cobalt determination.

### Chemical Reaction



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## References

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